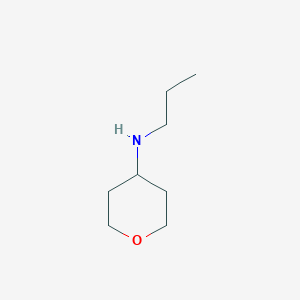

N-Propyltetrahydro-2H-pyran-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-Propyltetrahydro-2H-pyran-4-amine and related compounds often involves multicomponent domino reactions, which are efficient pathways for constructing complex molecules from simple starting materials. For instance, a library of 4H-pyrano[2,3-c]pyrazol-6-amines was synthesized using L-proline-catalyzed, on-water four-component domino reactions, demonstrating the utility of water as a solvent in organic synthesis to achieve excellent yields through a sequence of cyclocondensation, Michael addition, and annulation steps (Prasanna, Perumal, & Menéndez, 2013). Additionally, the ultrasound-mediated condensation of amine with dehydroacetic acid underlines a novel, efficient, and environment-friendly protocol for synthesizing pyran derivatives, highlighting the role of modern techniques in facilitating organic synthesis (Wang, Zou, Zhao, & Shi, 2011).

Molecular Structure Analysis

The molecular structure of compounds within the tetrahydropyran series, including N-Propyltetrahydro-2H-pyran-4-amine, is often elucidated using spectroscopic techniques such as NMR and IR spectroscopy, complemented by computational studies for structural prediction and confirmation. These studies provide insights into the stereochemistry and electronic properties of the molecule, which are crucial for understanding its reactivity and potential applications in synthesis and material science. For example, the synthesis and structural analysis of β,γ-unsaturated amines of the tetrahydropyran series reveal the versatility of these compounds in chemical synthesis, underpinned by detailed spectral data (Gevorkyan, Kazaryan, Khizantsyan, Arakelyan, & Panosyan, 1981).

Chemical Reactions and Properties

N-Propyltetrahydro-2H-pyran-4-amine undergoes various chemical reactions, highlighting its reactivity and utility in organic synthesis. Reactions such as cyanoethylation followed by reduction illustrate the compound's versatility in undergoing transformations that extend its application range. These reactions enable the synthesis of derivatives with varying functional groups, expanding the utility of the tetrahydropyran core in medicinal chemistry and material science (Arutyunyan, Nazaryan, Akopyan, Panosyan, & Gevorgyan, 2012).

Wissenschaftliche Forschungsanwendungen

-

Synthesis of 2H-Pyrans

- Scientific Field : Organic Chemistry .

- Application Summary : The 2H-pyran ring is a structural motif present in many natural products and is a key intermediate in the construction of many of these structures .

- Methods of Application : Various synthetic methods have been reported to access 2H-pyrans .

- Results or Outcomes : Despite their importance, the literature of 2H-pyrans is relatively scarce, mainly due to the instability associated with the heterocyclic ring .

-

Ultrasound-assisted Multicomponent Synthesis of 4H-pyrans

- Scientific Field : Organic Chemistry, Biochemistry .

- Application Summary : A simple approach to synthesize new highly substituted 4H-pyran derivatives is described .

- Methods of Application : The process is performed in pure water and with only a 20 mol% of catalyst loading .

- Results or Outcomes : The extremely simple operational methodology, short reaction times, clean procedure, and excellent product yields render this new approach extremely appealing for the synthesis of 4H-pyrans .

Safety And Hazards

Eigenschaften

IUPAC Name |

N-propyloxan-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-5-9-8-3-6-10-7-4-8/h8-9H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCXQKMDYCVHJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCOCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592983 |

Source

|

| Record name | N-Propyloxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Propyltetrahydro-2H-pyran-4-amine | |

CAS RN |

192811-37-3 |

Source

|

| Record name | N-Propyloxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64768.png)

![1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B64785.png)

![4-Chloro-6-fluoropyrido[3,4-D]pyrimidine](/img/structure/B64790.png)

![3-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B64797.png)